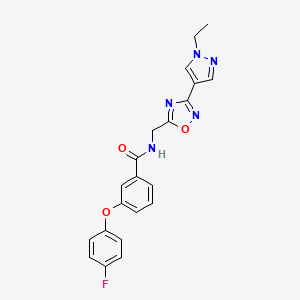
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenoxy)benzamide is a synthetic compound that combines several functional groups, such as oxadiazole, pyrazole, and benzamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize this compound, one starts with the formation of the intermediate (3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methylamine. This involves a cyclization reaction to create the oxadiazole ring, followed by coupling with a fluorophenoxybenzoyl chloride to yield the final compound under anhydrous conditions with a base like triethylamine.
Industrial Production Methods
On an industrial scale, the production would typically involve optimized reaction conditions in large reactors, ensuring high yield and purity. Techniques such as flow chemistry might be employed for continuous synthesis, enhancing efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Undergoes oxidation reactions particularly at the pyrazole ring.
Reduction: : Reduction can occur at the oxadiazole ring, leading to ring-opening reactions.
Substitution: : Both the fluorophenoxy and benzamide parts can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or other strong oxidizing agents.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenating agents or organometallic reagents.
Major Products
Oxidation: : Corresponding N-oxides or carboxylic acids.
Reduction: : Amines or alcohol derivatives.
Substitution: : Halogenated derivatives or coupled products.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can be a building block for more complex molecules.
Biology
Its interaction with various biological targets makes it a candidate for studying protein-ligand interactions.
Medicine
Preliminary studies suggest potential as an anti-inflammatory or anticancer agent.
Industry
Potential use in the development of advanced materials due to its unique structural properties.
Mecanismo De Acción
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenoxy)benzamide exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, thereby influencing cellular pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxamide
N-(3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl-4-fluorobenzamide
3-(4-fluorophenoxy)-N-(1-ethyl-1H-pyrazol-4-yl)benzamide
Unique Aspects
The combination of the oxadiazole and pyrazole rings along with the fluorophenoxy group imparts unique physicochemical properties, such as enhanced stability and specific biological activities not commonly seen in other similar compounds.
Would you like any more details about any specific section?
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-2-27-13-15(11-24-27)20-25-19(30-26-20)12-23-21(28)14-4-3-5-18(10-14)29-17-8-6-16(22)7-9-17/h3-11,13H,2,12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVFAKSFGXIEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-acetylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2545484.png)

![2-{[7-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}-N-(2-methoxyphenyl)butanamide](/img/structure/B2545487.png)

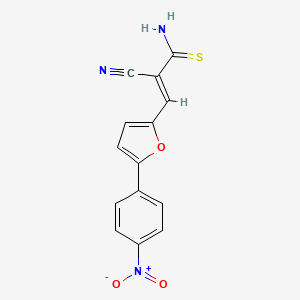
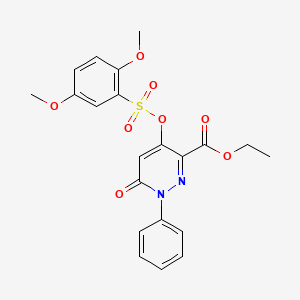
![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)
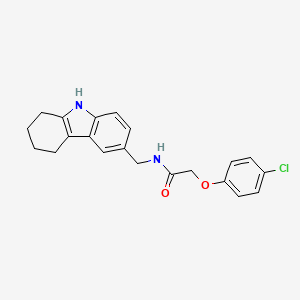
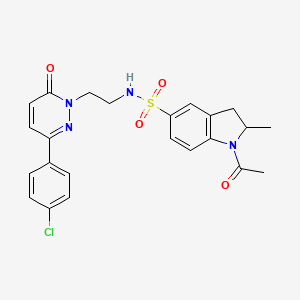

![1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2545501.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzene-1-sulfonate](/img/structure/B2545502.png)
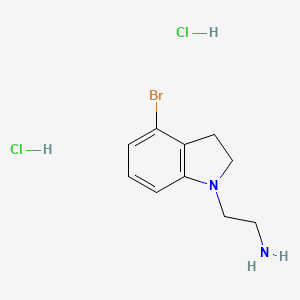
![1-(6-{[(2-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B2545505.png)
